Tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a fundamental structure found in many natural compounds such as heme, a component of hemoglobin .
Synthesis Analysis
Pyrrole compounds can be synthesized through several methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid .Molecular Structure Analysis
The pyrrole ring is aromatic, like benzene and imidazole rings. It has two nitrogen atoms and three carbon atoms. The lone pair of electrons on the nitrogen atom is part of the aromatic system, making pyrrole a 6 π-electron system and thus aromatic according to Hückel’s rule .Chemical Reactions Analysis
Pyrrole compounds are involved in a wide range of chemical reactions. They can undergo electrophilic substitution reactions, much like benzene. The most reactive position is C2, where electrophiles attack. Pyrrole can also act as a bidentate ligand in complexation reactions .Physical and Chemical Properties Analysis
Pyrrole is a colorless liquid at room temperature with a characteristic odor. It’s less dense than water and soluble in water. It’s also polar due to the electronegative nitrogen .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6-5-7(11)8(12-6)9(13)14-10(2,3)4/h5,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDWCJAYWRJXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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